1-Quinolin-3-yl-pyrrolidin-2-one 1-Quinolin-3-yl-pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13900482
InChI: InChI=1S/C13H12N2O/c16-13-6-3-7-15(13)11-8-10-4-1-2-5-12(10)14-9-11/h1-2,4-5,8-9H,3,6-7H2
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

1-Quinolin-3-yl-pyrrolidin-2-one

CAS No.:

Cat. No.: VC13900482

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

1-Quinolin-3-yl-pyrrolidin-2-one -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 1-quinolin-3-ylpyrrolidin-2-one
Standard InChI InChI=1S/C13H12N2O/c16-13-6-3-7-15(13)11-8-10-4-1-2-5-12(10)14-9-11/h1-2,4-5,8-9H,3,6-7H2
Standard InChI Key IYXJVKLYRMWVBC-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)C2=CC3=CC=CC=C3N=C2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound consists of a quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) linked to a pyrrolidin-2-one moiety (a five-membered lactam ring) . The quinoline group provides planar aromaticity, while the pyrrolidinone introduces a non-planar, semi-rigid framework. This hybrid structure enables diverse intermolecular interactions, including π-π stacking via the quinoline ring and hydrogen bonding through the lactam carbonyl .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 5-(quinolin-3-yl)pyrrolidin-2-one, reveal distinct proton environments. For example:

  • 1H NMR (DMSO-d6): δ 8.51 (s, 1H, OH), 7.84–7.50 (m, 6H, aromatic protons), 5.10 (s, 1H), 3.41 (m, 2H), 2.74–2.55 (m, 2H), 2.25–1.78 (m, 2H) .

  • 13C NMR: Peaks at δ 151, 148, 144 (aromatic carbons), 92 (pyrrolidine C-2), 54 (NCH2), and 24 (pyrrolidine CH2) .

Mass spectrometry data for related derivatives show molecular ion peaks at m/z 214 (M+1) and 254.12 (M + Na)+, consistent with the molecular formula C13H14N2O . Computational predictions of collision cross-sectional areas (CCS) for adducts like [M+H]+ (155.8 Ų) and [M+Na]+ (169.2 Ų) further characterize its physicochemical behavior .

Synthetic Methodologies

Annulation and Cyclization Strategies

A validated synthesis route involves the reaction of 3-aminoquinoline with 2,3-dihydrofuran in acetonitrile, catalyzed by cerium chloride hexahydrate (CeCl3·6H2O). This one-pot annulation proceeds at 60°C, yielding 1-(quinolin-3-yl)pyrrolidin-2-ol (P7) with an 85% yield after purification via column chromatography . While this method produces the alcohol derivative, oxidation of the secondary alcohol to the corresponding ketone (pyrrolidin-2-one) could be achieved using reagents like Jones reagent or pyridinium chlorochromate, though explicit protocols for 1-quinolin-3-yl-pyrrolidin-2-one remain undocumented in the literature .

Alternative Pathways

Hydrazide intermediates, such as 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, have been synthesized via refluxing ester derivatives with hydrazine hydrate in ethanol. These intermediates serve as precursors for acyl hydrazones and other functionalized analogs, suggesting adaptability for modifying the pyrrolidinone ring .

Biological Activities and Mechanisms

Antimicrobial Efficacy

1-(Quinolin-3-yl)pyrrolidin-2-ol (P7), a closely related alcohol derivative, exhibits broad-spectrum antimicrobial activity. Against Escherichia coli (MTCC 78) and Klebsiella pneumoniae, it demonstrates zones of inhibition of 28 ± 0.14 mm and 23 ± 0.14 mm, respectively, with a 100% relative inhibitory zone . Gram-positive bacteria like Bacillus subtilis show reduced susceptibility (12.5% relative inhibition), highlighting selectivity for Gram-negative pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundE. coli (mm)K. pneumoniae (mm)B. subtilis (mm)
P7 (pyrrolidin-2-ol)28 ± 0.1423 ± 0.1416 ± 0.29
P3 (pyridin-4-yl)22 ± 0.2918 ± 0.1412 ± 0.14

Pharmacological Applications and Modifications

Drug Design Considerations

The compound’s logP (predicted ~2.1) and polar surface area (~45 Ų) align with Lipinski’s rule of five, indicating favorable oral bioavailability . Substituents on the pyrrolidinone nitrogen (e.g., acetyl groups in 1-(2-(quinolin-3-yl)pyrrolidin-1-yl)ethanone) modulate electron density and steric effects, altering binding affinities to biological targets .

Larvicidal Activity

Derivatives like P7 exhibit larvicidal effects against Anopheles species (48% mortality at 50 ppm), suggesting utility in vector-borne disease control. Mechanistic studies implicate acetylcholine esterase inhibition and oxidative stress induction .

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